molecular formula C15H18N4O5 B6559922 N-(2,2-dimethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946290-57-9

N-(2,2-dimethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B6559922
CAS No.: 946290-57-9
M. Wt: 334.33 g/mol
InChI Key: XGFPKKVYVDWDIJ-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C15H18N4O5 and its molecular weight is 334.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.12771969 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F2092-0060 is a potent inhibitor of RNA polymerase , DNA gyrase , and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair, making them ideal targets for antibacterial agents .

Mode of Action

F2092-0060 exhibits a dual-action mode . It inhibits RNA polymerase, preventing the transcription of DNA into RNA, and it also inhibits DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and segregation . This dual-action mode disrupts both the transcription and replication processes in bacteria, leading to bacterial death .

Biochemical Pathways

By inhibiting RNA polymerase, DNA gyrase, and topoisomerase IV, F2092-0060 disrupts the normal functioning of several biochemical pathways in bacteria. The inhibition of RNA polymerase disrupts the transcription process, preventing the synthesis of essential proteins. The inhibition of DNA gyrase and topoisomerase IV disrupts DNA replication and segregation, preventing bacterial proliferation .

Pharmacokinetics

The pharmacokinetic properties of F2092-0060 are currently under investigation. It has been shown to have potent activity against persistent bacterial infections in various in vitro models

Result of Action

The result of F2092-0060’s action is the disruption of essential bacterial processes, leading to bacterial death. By inhibiting the function of key enzymes involved in transcription and replication, F2092-0060 prevents the bacteria from synthesizing essential proteins and replicating their DNA, which ultimately leads to bacterial death .

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-23-12(24-2)8-17-15(22)14(21)16-7-11-9-5-3-4-6-10(9)13(20)19-18-11/h3-6,12H,7-8H2,1-2H3,(H,16,21)(H,17,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFPKKVYVDWDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.